Propyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate is a complex organic compound that features a benzofuran ring, a benzoate ester, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of 2-hydroxyacetophenone with a suitable aldehyde under acidic conditions to form the benzofuran core. This intermediate is then subjected to further reactions to introduce the carbonyl and carbamothioyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize side reactions and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Propyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against various biological targets, making it useful in the search for new therapeutic agents.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Propyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The benzofuran ring and carbamothioyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s binding affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate
- Methyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate
- Ethyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate
Uniqueness
Propyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate is unique due to its specific propyl ester group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with different alkyl groups, the propyl derivative may exhibit distinct properties that make it more suitable for certain applications.
Properties
IUPAC Name |
propyl 4-(1-benzofuran-2-carbonylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-2-11-25-19(24)13-7-9-15(10-8-13)21-20(27)22-18(23)17-12-14-5-3-4-6-16(14)26-17/h3-10,12H,2,11H2,1H3,(H2,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUGTQVNUFNPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.